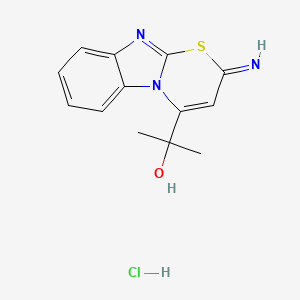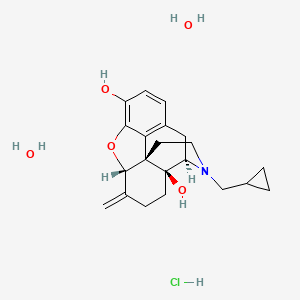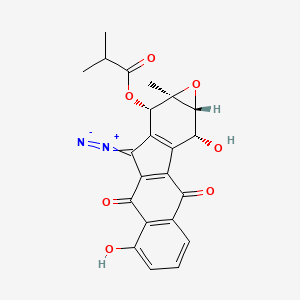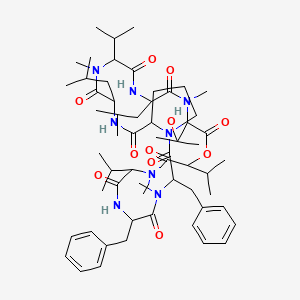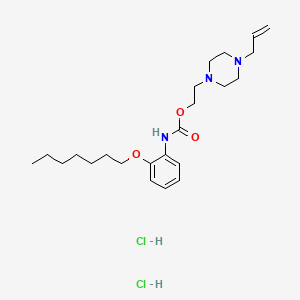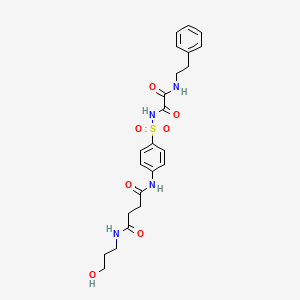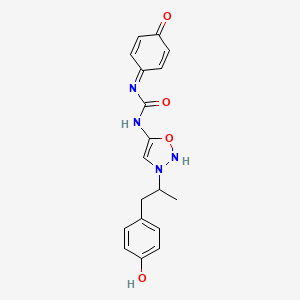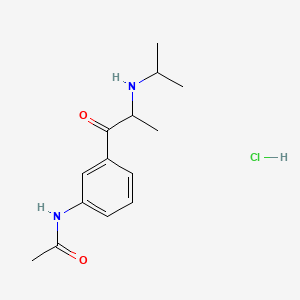
Cimiracemoside G
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cimiracemoside G is a cycloartane triterpene glycoside isolated from the rhizomes of Cimicifuga foetida, a plant traditionally used in Chinese medicine. This compound is part of a larger group of triterpenoid saponins known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Cimiracemoside G typically involves extraction from the rhizomes of Cimicifuga foetida. The process includes:
Extraction: The dried rhizomes are extracted using solvents such as methanol or ethanol.
Isolation: The extract is subjected to chromatographic techniques, including column chromatography and high-performance liquid chromatography (HPLC), to isolate this compound.
Purification: Further purification is achieved through recrystallization or preparative HPLC.
Industrial Production Methods: Industrial production of this compound follows similar extraction and purification steps but on a larger scale. Advanced techniques like supercritical fluid extraction may be employed to enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions: Cimiracemoside G undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Hydrolysis: Acidic or enzymatic hydrolysis can break down the glycosidic bonds, yielding aglycones and sugar moieties.
Acetylation: Introduction of acetyl groups to hydroxyl functionalities.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Hydrolysis: Dilute acids (e.g., hydrochloric acid) or specific glycosidases.
Acetylation: Acetic anhydride in the presence of a base like pyridine.
Major Products:
Oxidation: Various oxidized derivatives.
Hydrolysis: Aglycones and sugars.
Acetylation: Acetylated derivatives.
Scientific Research Applications
Chemistry: Used as a reference compound in phytochemical studies.
Biology: Investigated for its role in modulating biological pathways, including the Wnt signaling pathway.
Medicine: Explored for its anticancer, anti-inflammatory, and antioxidant properties.
Industry: Potential use in developing natural health products and supplements
Mechanism of Action
Comparison with Similar Compounds
Cimiracemoside G is unique among cycloartane triterpenes due to its specific glycosidic structure. Similar compounds include:
- Cimiracemoside D
- Cimiracemoside E
- Cimilactone E
- Cimilactone F
Properties
CAS No. |
289632-43-5 |
|---|---|
Molecular Formula |
C37H56O11 |
Molecular Weight |
676.8 g/mol |
IUPAC Name |
[(1S,5R,7S,10R,12S,14R,15R,16R,17S,18R,21R,22R,24S)-21,22-dihydroxy-1,6,6,15,17,20,20-heptamethyl-7-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxy-19,23-dioxaheptacyclo[13.10.0.02,12.05,10.010,12.016,24.018,22]pentacos-2-en-14-yl] acetate |
InChI |
InChI=1S/C37H56O11/c1-17-25-20(47-37(43)28(17)48-32(5,6)30(37)42)13-33(7)22-10-9-21-31(3,4)23(46-29-27(41)26(40)19(39)15-44-29)11-12-35(21)16-36(22,35)14-24(34(25,33)8)45-18(2)38/h10,17,19-21,23-30,39-43H,9,11-16H2,1-8H3/t17-,19-,20-,21-,23-,24+,25-,26-,27+,28+,29-,30+,33-,34+,35+,36-,37-/m0/s1 |
InChI Key |
IHMRHYCBRKQAFU-LVQFCLPFSA-N |
Isomeric SMILES |
C[C@H]1[C@H]2[C@H](C[C@@]3([C@@]2([C@@H](C[C@]45C3=CC[C@@H]6[C@]4(C5)CC[C@@H](C6(C)C)O[C@H]7[C@@H]([C@H]([C@H](CO7)O)O)O)OC(=O)C)C)C)O[C@]8([C@@H]1OC([C@H]8O)(C)C)O |
Canonical SMILES |
CC1C2C(CC3(C2(C(CC45C3=CCC6C4(C5)CCC(C6(C)C)OC7C(C(C(CO7)O)O)O)OC(=O)C)C)C)OC8(C1OC(C8O)(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


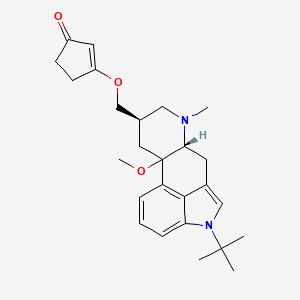
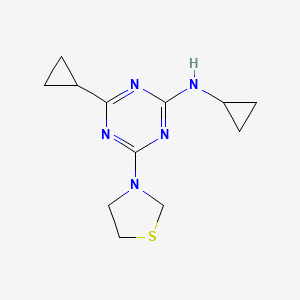

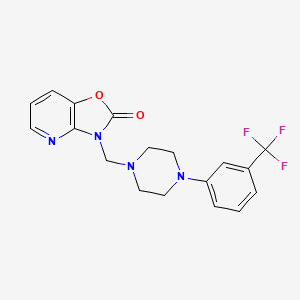
![5-Tert-butyl-4-({6-hydroxy-2-[2-(4-hydroxyphenyl)ethyl]-4-oxo-2-(propan-2-yl)-3,4-dihydro-2h-pyran-5-yl}sulfanyl)-2-methylphenyl pyridine-3-sulfonate](/img/structure/B12754171.png)
